REACTION_CXSMILES
|
[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:12][C:13]#N)[CH2:2][CH:3]=[CH2:4].[OH-:15].[Na+].[OH2:17]>CCO>[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:12][C:13]([OH:17])=[O:15])[CH2:2][CH:3]=[CH2:4] |f:1.2|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 h
|
Duration
|
18 h
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined DCM extracts were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC=C)OC1=C(C=CC=C1)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.98 g | |
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |